Cas no 64036-72-2 (2-Benzothiazolamine,4-methyl-, hydrochloride (1:1))
2-Benzothiazolamine,4-methyl-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
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- 2-Benzothiazolamine,4-methyl-, hydrochloride (1:1)
- (4-methyl-1,3-benzothiazol-2-yl)azanium,chloride
- 4-methylbenzothiazol-2-amine monohydrochloride
- 2-Amino-4-methylbenzothiazole, hydrochloride
- 2-Benzothiazolamine, 4-methyl-, monohydrochloride
- 4-methyl-1,3-benzothiazol-2-aminium chloride
- 4-Methyl-2-aminobenzothiazole hydrochloride
- 4-Methyl-2-benzothiazolamine monohydrochloride
- Benzothiazole, 2-amino-4-methyl-, hydrochloride
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Computed Properties
- Exact Mass: 200.01767
Experimental Properties
- PSA: 38.91
2-Benzothiazolamine,4-methyl-, hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD11081979-1g |
4-Methylbenzo[d]thiazol-2-amine hydrochloride |
64036-72-2 | 97% | 1g |
$474 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739748-1g |
4-Methylbenzo[d]thiazol-2-amine hydrochloride |
64036-72-2 | 98% | 1g |
¥4924.00 | 2024-05-05 |
2-Benzothiazolamine,4-methyl-, hydrochloride (1:1) Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 2-Benzothiazolamine,4-methyl-, hydrochloride (1:1)
Introduction to 2-Benzothiazolamine,4-methyl-, hydrochloride (1:1) and Its Significance in Modern Chemical Research
The compound with the CAS number 64036-72-2, known as 2-Benzothiazolamine,4-methyl-, hydrochloride (1:1), represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This compound, characterized by its benzothiazole core structure modified with a methyl group and a hydrochloride salt form, has garnered attention in recent years due to its versatile applications in medicinal chemistry and biological research.
Benzothiazole derivatives are a class of heterocyclic compounds that have long been recognized for their broad spectrum of biological activities. These include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The presence of the amine group in 2-Benzothiazolamine,4-methyl-, hydrochloride (1:1) enhances its potential as a pharmacophore, enabling interactions with various biological targets. The hydrochloride salt form improves its solubility and stability, making it more suitable for formulation in drug delivery systems.
In the realm of drug discovery, 2-Benzothiazolamine,4-methyl-, hydrochloride (1:1) has been explored as a key intermediate in synthesizing more complex molecules. Researchers have leveraged its structural framework to develop novel therapeutic agents targeting diseases such as cancer and neurodegenerative disorders. The methyl group at the 4-position of the benzothiazole ring influences the electronic properties of the molecule, affecting its reactivity and binding affinity to biological receptors.
Recent studies have highlighted the compound's role in modulating enzyme activity. For instance, derivatives of 2-Benzothiazolamine,4-methyl-, hydrochloride (1:1) have been investigated for their potential to inhibit kinases and phosphodiesterases, which are critical enzymes in signal transduction pathways. By targeting these enzymes, researchers aim to develop treatments for conditions like chronic inflammation and metabolic disorders. The hydrochloride salt form ensures that the compound remains stable under various pH conditions, facilitating its use in both in vitro and in vivo studies.
The synthesis of 2-Benzothiazolamine,4-methyl-, hydrochloride (1:1) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to achieve high yields and purity. These synthetic strategies not only enhance the efficiency of production but also allow for modifications that can fine-tune the biological activity of the compound.
One of the most compelling aspects of 2-Benzothiazolamine,4-methyl-, hydrochloride (1:1) is its potential in developing targeted therapies. Its ability to interact with specific biological targets makes it a valuable scaffold for designing molecules that can selectively inhibit disease-causing pathways while minimizing side effects. This specificity is particularly important in oncology, where targeted therapies have revolutionized treatment outcomes for many cancer types.
The compound's stability under various storage conditions also makes it an attractive candidate for industrial applications. Pharmaceutical companies value compounds that can be stored without degradation, as this reduces costs associated with waste and re SYNthesis. Additionally, the hydrochloride salt form enhances its bioavailability when administered orally or intravenously, ensuring that therapeutic doses are delivered effectively to patients.
In conclusion,2-Benzothiazolamine,4-methyl-, hydrochloride (1:1) represents a significant advancement in chemical research with potential applications across multiple therapeutic areas. Its unique structural features and biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new insights into its mechanisms of action,64036-72-2 is poised to play an increasingly important role in shaping the future of medicine.
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